molecular formula C13H22N4O B13312643 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine

Cat. No.: B13312643
M. Wt: 250.34 g/mol
InChI Key: ITFPGGCXTPSFGS-UHFFFAOYSA-N
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Description

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine is an organic compound that features a unique combination of a piperazine ring and an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine typically involves the formation of the oxadiazole ring followed by its attachment to the piperazine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to attach the piperazine ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the oxadiazole or piperazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as high-energy materials or polymers.

Mechanism of Action

The mechanism of action of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine can be compared with other similar compounds, such as:

  • (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • 1-(5-Methoxymethyl-1,2,4-oxadiazol-3-yl)methanamine

These compounds share the oxadiazole ring but differ in the substituents attached to it. The presence of the piperazine ring in this compound makes it unique, potentially enhancing its bioactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H22N4O/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17/h11,14H,1-10H2

InChI Key

ITFPGGCXTPSFGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3

Origin of Product

United States

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